molecular formula C8H8BrN3O B2861830 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol CAS No. 909768-32-7

1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

Cat. No. B2861830
CAS RN: 909768-32-7
M. Wt: 242.076
InChI Key: FZDJGAPRDIWTCF-UHFFFAOYSA-N
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Description

“1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a bromine atom and an ethanol group .


Molecular Structure Analysis

The molecular structure of “1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol” can be described by its IUPAC name and InChI code. The IUPAC name is “1-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)ethanol” and the InChI code is "1S/C8H8BrN3O/c1-4(13)7-11-6-2-5(9)3-10-8(6)12-7/h2-4,13H,1H3,(H,10,11,12)" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol” include a molecular weight of 242.08 . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial Agents

Imidazole derivatives are known for their antimicrobial properties. The bromo-imidazopyridine structure of this compound can be utilized to synthesize new agents that target resistant strains of bacteria and fungi. Its efficacy can be explored against a range of pathogens to address the growing concern of antimicrobial resistance (AMR) .

Anti-inflammatory and Analgesic Applications

The compound’s structural similarity to known anti-inflammatory agents suggests potential use in developing novel non-steroidal anti-inflammatory drugs (NSAIDs). Research can be directed towards evaluating its effectiveness in reducing inflammation and pain .

Anticancer Research

The imidazole ring is present in many compounds with antitumor activity. This compound could serve as a precursor in synthesizing new molecules for cancer treatment, particularly in targeting specific cancer cell lines and studying their cytotoxic effects .

Antiviral Therapeutics

Given the ongoing need for new antiviral drugs, the compound’s imidazole core could be pivotal in creating inhibitors against various viral enzymes or replication processes. It could be particularly relevant in the synthesis of treatments for emerging viral infections .

Development of Diagnostic Agents

The brominated imidazole moiety can be used in the development of diagnostic agents. It can act as a marker or a contrast agent in imaging techniques, aiding in the diagnosis of various diseases .

Material Science

Imidazopyridines have applications in material science due to their structural characteristics. This compound could be investigated for its electrical and optical properties, potentially contributing to the development of new materials for electronic devices .

Safety and Hazards

The safety information for “1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine and other fields .

properties

IUPAC Name

1-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4(13)7-11-6-2-5(9)3-10-8(6)12-7/h2-4,13H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDJGAPRDIWTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol

CAS RN

909768-32-7
Record name 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol
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